molecular formula C12H18O2 B099945 4-Hexyloxyphenol CAS No. 18979-55-0

4-Hexyloxyphenol

Cat. No.: B099945
CAS No.: 18979-55-0
M. Wt: 194.27 g/mol
InChI Key: XIIIHRLCKLSYNH-UHFFFAOYSA-N
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Description

4-Hexyloxyphenol, also known as Phenol, 4-(hexyloxy)-, is an organic compound with the molecular formula C12H18O2. It is a member of the alkylphenols family and is characterized by a phenolic hydroxyl group substituted with a hexyloxy group at the para position. This compound is known for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

4-(Hexyloxy)phenol interacts with various enzymes, proteins, and other biomolecules. It has minimal metabolism by rat liver P450 microsomal preparation

Cellular Effects

4-(Hexyloxy)phenol has been shown to have significant effects on various types of cells. It is a lead anti-melanoma agent against B16-F0 melanoma cells

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexyloxyphenol can be synthesized through the etherification of hydroquinone with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of hydroquinone with hexyl alcohol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ether bond. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Hexyloxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Hexyloxyphenol is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

4-hexoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIIHRLCKLSYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048195
Record name 4-(Hexyloxy)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18979-55-0
Record name 4-(Hexyloxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18979-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hexyloxyphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(hexyloxy)-
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Record name 4-(Hexyloxy)phenol
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Record name 4-hexyloxyphenol
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Record name 4-HEXYLOXYPHENOL
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Synthesis routes and methods

Procedure details

Sodium hydride (2.4 g, 0.1 mol) was suspended in 150 mL dry glyme. Monobenzylhydroquinone (20.0 g, 0.1 mol) was dissolved in 250 mL dry glyme and added dropwise to the sodium hydride suspension with stirring under nitrogen at room temperature. 1-Bromohexane (16.5 g, 0.1 mol) was added dropwise and the reaction mixture was refluxed for 1 day. The reaction product was cooled and the glyme removed under reduced pressure. The residue was dissolved in 300 mL 1:1 ethanol-ethyl acetate and catalytically hydrogenated using 2 g 10% Pd on C and a hydrogen pressure of 500 kPa at room temperature for 4 hours. The catalyst was removed by filtration and the solvent was removed from the filtrate under reduced pressure. The crude product residue was recrystallized from aqueous ethanol to yield 15 g 4-hexyloxyphenol.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.5 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: One study investigated 4-Hexyloxyphenol derivatives as potential inhibitors of human 15-lipoxygenase-1 (15-hLOX-1) []. While the exact mechanism wasn't fully elucidated, the research suggests that the compound's radical scavenging ability plays a crucial role. 15-hLOX-1 is an enzyme involved in the production of leukotrienes and lipoxins, lipid mediators involved in inflammation. Inhibiting 15-hLOX-1 could potentially modulate inflammatory responses [].

A:

    A: Research suggests that both the electronic nature of the allyl moiety and the para substituents on the phenol ring significantly influence the radical scavenging activity and, consequently, the 15-hLOX-1 inhibition potency of this compound derivatives []. For example, compounds with electron-donating groups exhibited improved inhibition compared to those with electron-withdrawing groups. Further research is needed to establish a comprehensive SAR profile for this compound class.

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